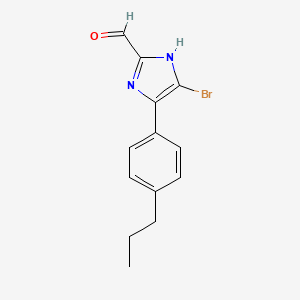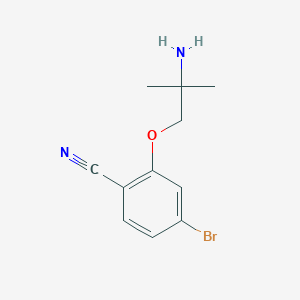
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a chloro-substituted propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one typically involves the reaction of cyclopropyl ketone with a chlorinating agent under specific conditions. One common method is the chlorination of cyclopropyl methyl ketone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted propenones.
Scientific Research Applications
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-propen-1-one: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropyl methyl ketone: Does not have the chloro-substituted propenone moiety.
Uniqueness
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is unique due to the presence of both the cyclopropyl group and the chloro-substituted propenone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C6H7ClO |
|---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
3-chloro-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-3-6(8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
DMFRPHRGPYWJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)









![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
